N-({[3,3'-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide is a complex organic compound that features a bithiophene core, a cyclopentylsulfanyl group, and an acetamide moiety
Properties
Molecular Formula |
C16H19NOS3 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C16H19NOS3/c18-16(11-21-14-3-1-2-4-14)17-8-15-7-13(10-20-15)12-5-6-19-9-12/h5-7,9-10,14H,1-4,8,11H2,(H,17,18) |
InChI Key |
OQVDZPBTCWGNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide typically involves multiple steps. One common approach is to start with the bithiophene core, which can be synthesized through a Stille coupling reaction. The cyclopentylsulfanyl group can be introduced via a nucleophilic substitution reaction, and the acetamide moiety can be added through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The bithiophene core can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the bithiophene core
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:
Organic Electronics: It can be used as a building block for n-type semiconducting polymers in organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism by which N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide exerts its effects depends on its application:
Organic Electronics: In OFETs, the compound acts as an electron acceptor, facilitating charge transport through its conjugated system.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions
Comparison with Similar Compounds
Similar Compounds
Bithiophene Imide-Bridged Isoindigo (BTIID): Similar in structure but with different electronic properties.
TetraPh-Tol-BITIOPO: A bithiophene-based phosphine oxide used as an organocatalyst.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-(cyclopentylsulfanyl)acetamide is unique due to its combination of a bithiophene core with a cyclopentylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
